molecular formula C19H24N2O4 B033041 (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester CAS No. 170458-96-5

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester

Cat. No. B033041
M. Wt: 344.4 g/mol
InChI Key: OVWPQOZZANXDAA-NVXWUHKLSA-N
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Description

Chemical compounds with complex structures, including oxazolidines and carbazoles, are significant due to their potential applications in medicinal chemistry and materials science. Their synthesis and characterization involve advanced organic chemistry techniques and analytical methods.

Synthesis Analysis

Synthetic approaches to compounds related to the target molecule typically involve multistep synthetic pathways. For instance, the synthesis of carbazole derivatives like "(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester" can be achieved from basic starting materials through reactions such as amine functionalization and carbamate formation, yielding good product yields and showcasing the synthetic accessibility of complex heterocycles (Kant et al., 2015).

Molecular Structure Analysis

X-ray crystallography is a pivotal tool in determining the molecular structure of complex organic compounds. It reveals details such as non-planar conformations, intermolecular interactions, and crystal packing, which are crucial for understanding the physical and chemical properties of a compound. For example, the structural analysis of isoxazole derivatives provides insights into the arrangement of molecules in the solid state and the type of interactions stabilizing the crystal structure (Brehm et al., 1991).

Chemical Reactions and Properties

The reactivity of similar complex molecules often involves nucleophilic substitutions, addition reactions, and cyclizations. These reactions are fundamental for modifying the chemical structure and introducing functional groups that confer desired properties, such as increased solubility or enhanced biological activity.

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, of complex organic molecules are determined by their molecular structure. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability and decomposition patterns of compounds (Kant et al., 2015).

Safety And Hazards

The safety of similar compounds was supported by a high spleen index and an obvious increase of body weight of the treated S180 mice . On the healthy mouse model, the LD (50) value of a similar compound is higher than 890 μmol kg (-1) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-24-18(23)21-15(16(22)25-17(21)19(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,17,20H,5,10H2,1-4H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPQOZZANXDAA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(C(=O)OC1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1[C@@H](C(=O)O[C@@H]1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester

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